
L-Serine, glycylglycylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, glycylglycylglycyl-: is a compound that combines the amino acid L-serine with three glycine residues. L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and the formation of various biomolecules such as phosphoglycerides, sphingolipids, and methylenetetrahydrofolate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-serine can be synthesized from glycolysis intermediates. The process involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by transamination to form 3-phosphoserine, which is then hydrolyzed to produce L-serine . The addition of glycine residues can be achieved through peptide synthesis techniques, where glycine is sequentially added to L-serine using coupling reagents and protecting groups to ensure specificity and yield.
Industrial Production Methods: Industrial production of L-serine often involves microbial fermentation. For instance, recombinant Escherichia coli strains can be engineered to overproduce L-serine by optimizing metabolic pathways and using protein scaffolds to enhance enzyme activity . The glycine residues can be added post-production through chemical synthesis or enzymatic methods.
Analyse Chemischer Reaktionen
Types of Reactions: L-serine, glycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: L-serine can be oxidized to form hydroxypyruvate.
Reduction: Reduction reactions can convert L-serine to serinol.
Substitution: The hydroxyl group in L-serine can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various substituted serine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-serine, glycylglycylglycyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a precursor for the synthesis of other amino acids and biomolecules .
Biology: In biological research, this compound is used to study protein structure and function. It is also involved in the synthesis of neurotransmitters and other signaling molecules .
Medicine: L-serine and its derivatives have therapeutic potential in treating neurological disorders, such as Alzheimer’s disease and schizophrenia, due to their role in neurotransmitter synthesis and modulation .
Industry: In the industrial sector, L-serine is used in the production of cosmetics, dietary supplements, and cell culture media .
Wirkmechanismus
L-serine exerts its effects through various pathways. It is a precursor for the synthesis of glycine and D-serine, both of which act as co-agonists at NMDA receptors in the brain . This modulation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. Additionally, L-serine is involved in the synthesis of phospholipids and sphingolipids, which are essential for cell membrane integrity and signaling .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: L-serine, glycylglycylglycyl- is unique due to the combination of L-serine and multiple glycine residues, which can enhance its biological activity and potential applications. The presence of glycine residues can improve the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
206750-67-6 |
|---|---|
Molekularformel |
C9H16N4O6 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |
InChI-Schlüssel |
PAUIKPRNWYMNME-YFKPBYRVSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
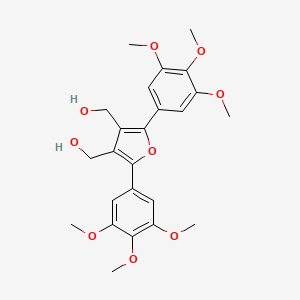
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
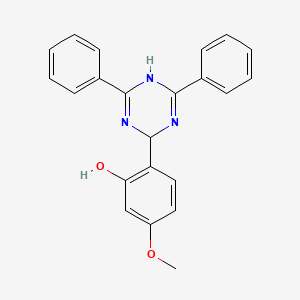
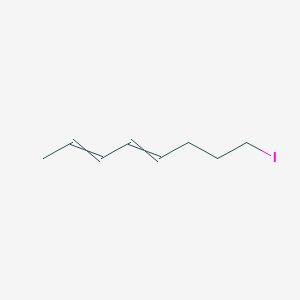
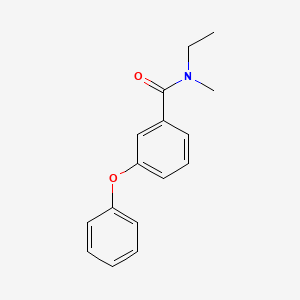
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
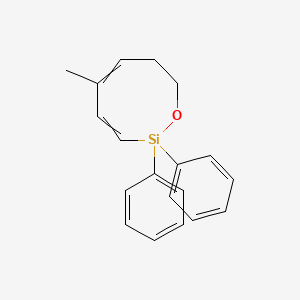
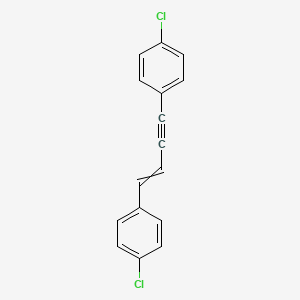
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
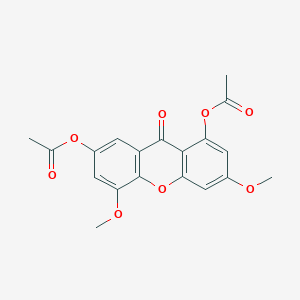
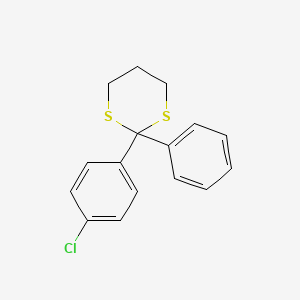
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)

